CYP2B6 Inhibition Selectivity: IC₅₀ 60 nM Versus CYP2C19 and CYP3A4
2-Chloro-N-(3,5-dimethylphenyl)propanamide demonstrates potent inhibition of CYP2B6 with an IC₅₀ of 60 nM, as measured in human liver microsomes using bupropion as a substrate following a 5-minute preincubation and addition of an NADPH-regenerating system [1]. In the same assay platform, the compound exhibits substantially weaker inhibition of CYP2C19 (IC₅₀ = 4.40 × 10³ nM) and CYP3A4 (IC₅₀ = 5.30 × 10³ nM) [1]. The approximately 73-fold difference in potency between CYP2B6 and CYP2C19, and an 88-fold difference relative to CYP3A4, establishes a defined isoform selectivity profile.
| Evidence Dimension | CYP450 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | CYP2B6: 60 nM; CYP2C19: 4.40 × 10³ nM; CYP3A4: 5.30 × 10³ nM |
| Comparator Or Baseline | Within-compound selectivity comparison across CYP isoforms (2B6 vs. 2C19 vs. 3A4) |
| Quantified Difference | CYP2B6 inhibition is 73× more potent than CYP2C19 (60 nM vs. 4400 nM); 88× more potent than CYP3A4 (60 nM vs. 5300 nM) |
| Conditions | Human liver microsomes; preincubation 5 min; NADPH-regenerating system; substrates: bupropion (CYP2B6), omeprazole (CYP2C19) |
Why This Matters
This CYP2B6-selective inhibition profile distinguishes the compound from non-chlorinated analogs and broad-spectrum CYP inhibitors, enabling targeted experimental designs in drug metabolism studies where isoform-specific modulation is required.
- [1] BindingDB. BDBM50366395 / CHEMBL4175869. CYP inhibition data for 2-chloro-N-(3,5-dimethylphenyl)propanamide. Assay IDs 3, 9, 4. Accessed 2026. View Source
